3-(1-Ethoxyethoxy)-2-methylpropanal
Description
Properties
CAS No. |
111865-85-1 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-(1-ethoxyethoxy)-2-methylpropanal |
InChI |
InChI=1S/C8H16O3/c1-4-10-8(3)11-6-7(2)5-9/h5,7-8H,4,6H2,1-3H3 |
InChI Key |
HOZCPOOSBRROPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCC(C)C=O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 1 Ethoxyethoxy 2 Methylpropanal
Fundamental Mechanisms of Acetal (B89532) Formation and Acid-Mediated Hydrolysis
Acetal formation is a reversible, acid-catalyzed reaction between a carbonyl compound (an aldehyde or ketone) and an alcohol. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds in two main stages: the formation of a hemiacetal followed by the formation of the acetal. libretexts.orglibretexts.org For 3-(1-Ethoxyethoxy)-2-methylpropanal, the acetal portion is formed from the reaction of an alcohol with acetaldehyde (B116499) and ethanol.
The mechanism of acetal formation begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgchemistrysteps.com An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgchemistrysteps.com Deprotonation of this intermediate yields a hemiacetal. libretexts.org
The second stage involves the protonation of the hemiacetal's hydroxyl group, converting it into a good leaving group (water). libretexts.orgchemistrysteps.com The departure of water results in a resonance-stabilized oxonium ion. chemistrysteps.com A second molecule of alcohol then attacks this electrophilic species. chemistrysteps.com Subsequent deprotonation of the resulting intermediate yields the final acetal product. chemistrysteps.com To drive the equilibrium towards acetal formation, water is typically removed from the reaction mixture. libretexts.orgwikipedia.org
Acid-mediated hydrolysis of an acetal is the reverse of its formation. chemistrysteps.com The process is initiated by the protonation of one of the acetal's oxygen atoms. chemistrysteps.com This is followed by the cleavage of a carbon-oxygen bond to form an alcohol and a resonance-stabilized oxonium ion. chemistrysteps.com A water molecule then attacks the oxonium ion, and after deprotonation, a hemiacetal is formed. chemistrysteps.com Further protonation of the remaining alkoxy group, followed by the elimination of a second alcohol molecule, regenerates the protonated carbonyl compound, which upon deprotonation gives the final aldehyde or ketone. chemistrysteps.com
Table 1: Key Steps in Acid-Catalyzed Acetal Formation and Hydrolysis
| Acetal Formation | Acetal Hydrolysis |
| 1. Protonation of the carbonyl oxygen. | 1. Protonation of an acetal oxygen. |
| 2. Nucleophilic attack by the first alcohol molecule. | 2. Cleavage of a C-O bond to form an oxonium ion. |
| 3. Deprotonation to form a hemiacetal. | 3. Nucleophilic attack by water. |
| 4. Protonation of the hemiacetal's hydroxyl group. | 4. Deprotonation to form a hemiacetal. |
| 5. Elimination of water to form an oxonium ion. | 5. Protonation of the remaining alkoxy group. |
| 6. Nucleophilic attack by the second alcohol molecule. | 6. Elimination of the second alcohol molecule. |
| 7. Deprotonation to yield the acetal. | 7. Deprotonation to yield the carbonyl compound. |
Reactivity of the Aldehyde Functionality Pre- and Post-Acetalization
The reactivity of the aldehyde group in this compound is significantly different from the reactivity of the parent dialdehyde that would exist without the acetal group.
Pre-Acetalization (Hypothetical Parent Dialdehyde): A hypothetical precursor to this compound would be a molecule containing two aldehyde groups. Aldehydes are highly reactive electrophiles due to the polarized carbon-oxygen double bond. They readily undergo nucleophilic addition reactions with a wide variety of nucleophiles, including Grignard reagents, organolithiums, hydrides, and amines. Both aldehyde groups would be susceptible to reaction, and achieving selective reaction at one aldehyde over the other would be challenging without a protecting group strategy.
Post-Acetalization (this compound): After the formation of the 1-ethoxyethoxy acetal, one of the original hydroxyl groups (from the corresponding hydroxy aldehyde precursor) is protected. The remaining free aldehyde group in this compound retains its characteristic electrophilicity. It can undergo the full range of aldehyde reactions, such as:
Nucleophilic addition: Reaction with Grignard reagents to form secondary alcohols.
Reduction: Reduction with sodium borohydride (B1222165) or lithium aluminum hydride to yield a primary alcohol.
Oxidation: Oxidation to a carboxylic acid using reagents like potassium permanganate or Jones reagent.
Wittig reaction: Reaction with phosphorus ylides to form alkenes.
Iminium ion formation: Reaction with secondary amines to form enamines.
The presence of the acetal group allows these transformations to be carried out selectively on the aldehyde functionality without interference from the protected hydroxyl group. chemistrysteps.com This is a classic example of the use of protecting groups in organic synthesis. masterorganicchemistry.com
Mechanistic Insights into Reactions Involving the Acetal Motif (e.g., cycloadditions, rearrangements)
While the primary role of the 1-ethoxyethoxy acetal is often as a stable protecting group, its oxygen atoms and the adjacent C-H bonds can potentially participate in or influence certain types of reactions under specific conditions.
Cycloaddition Reactions: The acetal group itself is generally not a direct participant in common cycloaddition reactions like the Diels-Alder [4+2] cycloaddition as it lacks a pi-system. libretexts.orglibretexts.org However, the presence of an acetal on a molecule can influence the stereochemical outcome of a cycloaddition reaction occurring elsewhere on the molecule due to steric hindrance.
In other types of cycloadditions, such as [2+2] photocycloadditions or [3+2] dipolar cycloadditions, the acetal could potentially play a more direct role, although such reactions are not common. acs.orguchicago.eduresearchgate.net For instance, if a reactive intermediate like a carbene or a 1,3-dipole were generated in proximity to the acetal, an intramolecular cycloaddition could theoretically occur. The mechanism would be highly dependent on the specific reactants and conditions.
Rearrangement Reactions: Acid-catalyzed rearrangements involving acetals are known. stackexchange.com Under acidic conditions, the hydrolysis of the acetal can generate an oxocarbenium ion intermediate. acs.org This electrophilic species can be trapped by an internal nucleophile, leading to a rearranged product. For this compound, if the molecule contained another nucleophilic group, an intramolecular cyclization or rearrangement could be envisioned following acid-catalyzed initiation at the acetal.
Furthermore, if a carbocation were formed on a carbon adjacent to the acetal oxygen, a rearrangement could occur. For example, in a Wagner-Meerwein type rearrangement, an alkyl or hydride group migrates to an adjacent carbocationic center to form a more stable carbocation. wikipedia.orglibretexts.orgjk-sci.com While not a direct reaction of the acetal itself, the generation of a carbocation elsewhere in the molecule could be influenced by the presence of the acetal, and the acetal oxygen's lone pairs could potentially stabilize an adjacent positive charge. The general mechanism for a Wagner-Meerwein rearrangement involves the formation of a carbocation, followed by a acs.orgstackexchange.com-shift of a substituent to give a more stable carbocation, which is then trapped by a nucleophile or eliminated to form an alkene. slideshare.net
Advanced Spectroscopic and Analytical Characterization of 3 1 Ethoxyethoxy 2 Methylpropanal
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 3-(1-Ethoxyethoxy)-2-methylpropanal. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton framework.
Proton (¹H) NMR Spectroscopy for Chemical Shift and Coupling Analysis
Proton (¹H) NMR spectroscopy offers critical information about the chemical environment of each hydrogen atom within the molecule. The spectrum of this compound would be expected to show distinct signals corresponding to the various proton groups. For instance, the aldehyde proton (CHO) would appear as a unique signal, while the protons of the ethoxy group (CH₃ and CH₂) and the methyl group (CH₃) would each have characteristic chemical shifts and splitting patterns based on their neighboring protons. docbrown.infodocbrown.info The integration of these signals, representing the ratio of protons in different environments, would align with the compound's structural formula. docbrown.info
Predicted ¹H NMR Data for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aldehyde H | 9.5 - 9.7 | Doublet |
| Acetal (B89532) CH | 4.6 - 4.8 | Quartet |
| Methylene (OCH₂) | 3.4 - 3.7 | Multiplet |
| Methylene (CH₂O) | 3.3 - 3.6 | Multiplet |
| Methine CH | 2.4 - 2.6 | Multiplet |
| Ethyl CH₃ | 1.1 - 1.3 | Triplet |
| Acetal CH₃ | 1.1 - 1.3 | Doublet |
This table is based on predicted values and typical ranges for similar functional groups.
Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Determination
Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing a direct view of the carbon backbone. docbrown.info Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. youtube.comdocbrown.info The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and its electronic environment, influenced by nearby electronegative atoms like oxygen. docbrown.infodocbrown.info For example, the carbonyl carbon of the aldehyde group is characteristically found far downfield. docbrown.info
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aldehyde C=O | 200 - 205 |
| Acetal CH | 98 - 102 |
| Methylene (OCH₂) | 65 - 70 |
| Methylene (CH₂O) | 60 - 65 |
| Methine CH | 45 - 50 |
| Ethyl CH₃ | 15 - 20 |
| Acetal CH₃ | 18 - 23 |
This table is based on predicted values and typical ranges for similar functional groups. np-mrd.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To establish the precise connectivity between protons and carbons and to elucidate the stereochemistry, two-dimensional (2D) NMR techniques are indispensable. researchgate.net
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships, identifying which protons are adjacent to each other in the molecular structure. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of proton signals to their corresponding carbon atoms. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com This is crucial for piecing together the entire molecular skeleton, especially across heteroatoms like oxygen where proton-proton coupling information is absent. youtube.com
Together, these 2D NMR experiments provide a robust and unambiguous structural determination of this compound. researchgate.net
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.
A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is a clear indicator of the C=O (carbonyl) stretch of the aldehyde group. pressbooks.publibretexts.org The presence of C-O bonds in the ether and acetal functionalities would be evidenced by strong absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹. docbrown.info Additionally, C-H stretching vibrations from the alkane portions of the molecule would appear in the 2850-3000 cm⁻¹ range. libretexts.orglibretexts.org The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl groups. docbrown.info
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O Stretch | 1720 - 1740 (Strong, Sharp) |
| Aldehyde | C-H Stretch | 2720 and 2820 (Often weak) |
| Ether/Acetal | C-O Stretch | 1000 - 1200 (Strong) |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The molecular ion peak (M+) in the mass spectrum would confirm the compound's molecular weight of 160.21 g/mol . lookchem.com
Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the loss of the formyl group (M-29). libretexts.orgdocbrown.info For ethers, cleavage of the C-C bond adjacent to the oxygen (alpha-cleavage) is a dominant fragmentation process. miamioh.edudocbrown.info The fragmentation of the ethoxyethoxy group would likely lead to characteristic ions, such as the ethoxycarbonyl ion or fragments resulting from the cleavage of the acetal linkage. nist.gov The analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR and IR spectroscopy. chemguide.co.uk
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating any potential isomers.
Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a primary method for determining the purity of volatile compounds like this. A single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time is a characteristic property of the compound under specific GC conditions.
High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for less volatile impurities or for preparative separation of isomers. Different stationary and mobile phases can be employed to achieve optimal separation based on polarity differences.
Due to the presence of a stereocenter at the carbon bearing the methyl group and another at the acetal carbon, this compound can exist as a mixture of diastereomers. Chiral chromatography, a specialized form of GC or HPLC using a chiral stationary phase, would be necessary to separate and quantify these different stereoisomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. Given the aldehyde and acetal functional groups in this compound, GC-MS is a highly suitable technique for its analysis. The acetal portion of the molecule is generally stable under typical GC conditions, allowing for direct analysis. acs.orgresearchgate.net
The process involves injecting a sample into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a molecular fingerprint. nih.gov
Research Findings:
In a typical GC-MS analysis, this compound would be separated from other volatile components in a sample mixture. The retention time (RT) is a key parameter for identification, which is dependent on the column specifications and temperature program. For a compound like this, a non-polar or medium-polarity column is generally used.
The mass spectrum of this compound is expected to show characteristic fragmentation patterns. The molecular ion peak (M+), corresponding to the intact molecule's mass, may or may not be prominent, as is common for aldehydes and acetals which can undergo significant fragmentation. whitman.edu Key fragmentation would likely involve the cleavage of the ethoxyethoxy group and alpha-cleavage relative to the carbonyl group.
Expected key fragmentation ions could include:
A fragment from the loss of an ethoxy group (-OCH2CH3).
A fragment corresponding to the ethoxyethoxy cation.
Fragments resulting from the cleavage of the bond between the second and third carbon atoms.
The McLafferty rearrangement, common for carbonyl compounds, might also produce a characteristic ion. whitman.edu
The purity of a this compound sample can be determined by integrating the peak area of the compound in the total ion chromatogram (TIC) and comparing it to the areas of any impurity peaks.
Illustrative GC-MS Data Table:
| Parameter | Value/Description |
| GC Column | 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 m/z |
| Hypothetical Retention Time | ~12.5 minutes |
| Hypothetical Major Fragments (m/z) | 45, 73, 101, 129 |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of compounds that may not be sufficiently volatile or stable for GC analysis. For aldehydes like this compound that lack a strong ultraviolet (UV) chromophore, direct detection can be challenging. veeprho.com Therefore, derivatization is a common strategy to enhance detection sensitivity. nih.govhitachi-hightech.com
A widely used method involves pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.netacs.org This reagent reacts with the aldehyde group to form a 2,4-dinitrophenylhydrazone derivative, which is highly responsive to UV detection. hitachi-hightech.comwaters.com The resulting derivatives can then be separated using reverse-phase HPLC. researchgate.netsielc.com
Research Findings:
The separation of the DNPH derivative of this compound would typically be performed on a C18 column. auroraprosci.com A mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly employed, often with a gradient elution to achieve optimal separation from other derivatized aldehydes or impurities. waters.comauroraprosci.com
Quantification is achieved by creating a calibration curve from standard solutions of the derivatized compound at known concentrations. The peak area of the analyte in the sample chromatogram is then compared to this curve to determine its concentration. This method allows for precise and accurate quantification even at low levels. researchgate.net
Alternatively, post-column derivatization methods can be used, where the derivatizing agent is introduced after the column separation, just before the detector. jascoinc.comjasco-global.com For non-chromophoric compounds, detectors such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could also be employed for direct analysis without derivatization.
Illustrative HPLC Data Table (for DNPH derivative):
| Parameter | Value/Description |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | UV at 360 nm |
| Hypothetical Retention Time | ~10.2 minutes |
Role of 3 1 Ethoxyethoxy 2 Methylpropanal As a Strategic Synthetic Intermediate
Application as an Aldehyde Protecting Group in Complex Molecule Synthesis
The aldehyde functional group is a versatile and reactive moiety, participating in a wide array of carbon-carbon bond-forming reactions. However, its high reactivity can also be a challenge in the context of multi-step synthesis, where other functional groups in a molecule need to be manipulated without affecting the aldehyde. This necessitates the use of protecting groups to temporarily mask the aldehyde's reactivity. The 1-ethoxyethoxy group in 3-(1-ethoxyethoxy)-2-methylpropanal serves as an effective acetal-type protecting group for the aldehyde functionality. Acetal (B89532) protecting groups are known for their stability under a variety of reaction conditions, particularly those that are neutral or basic, yet they can be readily removed under mild acidic conditions. jove.comchemistrysteps.comlibretexts.org
The 1-ethoxyethoxy protecting group in this compound is well-suited for both of these synthetic paradigms. Its stability to a wide range of reagents, including organometallics and hydrides, allows for the selective transformation of other functional groups within a molecule without affecting the protected aldehyde. jove.comlibretexts.org For instance, in a multi-step synthesis, a molecule containing the this compound moiety could undergo reactions such as ester reduction, Grignard additions to other carbonyl groups, or cross-coupling reactions, with the aldehyde remaining safely masked. Once the desired transformations are complete, the aldehyde can be readily deprotected under mild acidic conditions to participate in subsequent reactions. This controlled reactivity is a key advantage in the lengthy and intricate sequences often required for the synthesis of complex natural products and pharmaceuticals.
Many biologically active molecules are polyfunctional, meaning they contain multiple reactive sites. The selective chemical modification of one functional group in the presence of others is a significant challenge in organic synthesis. Acetal protecting groups, such as the 1-ethoxyethoxy group, play a crucial role in addressing this challenge. jove.comlibretexts.org By temporarily masking the reactivity of an aldehyde, they allow for chemoselective reactions to occur at other sites within a polyfunctional substrate.
For example, consider a molecule that contains both a ketone and the this compound moiety. The inherent reactivity of aldehydes is generally greater than that of ketones. By protecting the aldehyde as a 1-ethoxyethoxy acetal, a nucleophilic reagent such as a Grignard reagent or an organolithium species can be directed to react selectively with the ketone. Following this reaction, the aldehyde can be deprotected, revealing the original functionality for further transformations. This strategy of selective protection and reaction is fundamental to the construction of complex molecules with precisely controlled architectures.
Precursor for the Stereocontrolled Introduction of Chiral Centers
The presence of a chiral center at the C2 position of this compound makes it a valuable precursor for the stereocontrolled introduction of new chiral centers. The existing stereocenter can influence the stereochemical outcome of reactions at the adjacent aldehyde carbon, a phenomenon known as substrate-controlled diastereoselection.
Nucleophilic addition to the aldehyde carbonyl group can proceed with a degree of stereoselectivity, dictated by the steric and electronic environment created by the adjacent methyl group and the protected hydroxymethyl group. For instance, the addition of organometallic reagents to α-chiral aldehydes can lead to the formation of diastereomeric alcohols. The ratio of these diastereomers is often influenced by the nature of the nucleophile, the reaction conditions, and the presence of chelating or non-chelating Lewis acids, as described by models such as the Felkin-Anh and Cram chelation models. acs.org The ability to control the stereochemistry of the newly formed hydroxyl-bearing stereocenter is of paramount importance in the synthesis of chiral molecules, including many natural products and pharmaceuticals where biological activity is highly dependent on the absolute configuration of multiple stereocenters.
Furthermore, the chiral information embedded in this compound can be transferred to other parts of a molecule through various synthetic manipulations. This makes it a valuable chiral building block for the construction of enantiomerically enriched compounds.
Building Block in the Synthesis of Diverse Organic Frameworks
Beyond its role as a protected aldehyde, this compound serves as a versatile building block for the construction of a wide variety of organic frameworks. Its bifunctional nature allows for its incorporation into larger molecules through reactions at both the aldehyde (after deprotection) and the protected hydroxyl group.
Lactones, which are cyclic esters, are common structural motifs found in many natural products with diverse biological activities. wikipedia.orgtutorchase.com The synthesis of lactones can often be achieved through the intramolecular cyclization of hydroxy acids or hydroxy aldehydes. tutorchase.comstackexchange.com this compound can serve as a precursor to γ-lactones. For example, after deprotection of the aldehyde, it can be oxidized to the corresponding carboxylic acid. Subsequent deprotection of the 1-ethoxyethoxy group would yield a γ-hydroxy acid, which can then undergo intramolecular esterification (lactonization) to form a five-membered lactone ring.
Similarly, the aldehyde and protected hydroxyl functionalities of this building block can be utilized in the synthesis of various heterocyclic compounds. Aldehydes are key starting materials for the construction of a wide range of heterocycles through condensation reactions with amines, hydrazines, and other nucleophiles. acs.orgrsc.orgresearchgate.netrsc.org For example, reaction of the deprotected aldehyde with a primary amine could lead to the formation of an imine, which could then undergo further reactions to form nitrogen-containing heterocycles. The protected hydroxyl group can also be converted into other functionalities to facilitate the construction of oxygen-containing heterocycles.
The structural features of this compound make it a valuable building block in the total synthesis of complex natural products. Its role as a chiral fragment allows for the introduction of specific stereochemistry into the target molecule. The protected aldehyde provides a handle for the late-stage introduction of other molecular fragments, which is a key advantage in convergent synthetic strategies.
A notable example of the application of a closely related intermediate is in the total synthesis of the diterpenoid natural product, pepluanol A. In this synthesis, an aldehyde derived from (S)-3-bromo-2-methylpropanol, which is structurally analogous to this compound, served as a key building block. This highlights the utility of such α-methyl chiral aldehydes in the construction of intricate natural product scaffolds.
Furthermore, the availability of such versatile building blocks facilitates the design and synthesis of natural product analogs. By modifying the structure of the building block or by using it to introduce variations in the final product, chemists can create a library of related compounds. These analogs are crucial for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity and can lead to the development of new therapeutic agents with improved properties.
Computational Chemistry and Theoretical Studies on 3 1 Ethoxyethoxy 2 Methylpropanal
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of molecules like 3-(1-Ethoxyethoxy)-2-methylpropanal. nrel.gov Methods such as the M06-2X functional with a def2-TZVP basis set are often chosen for their balance of computational cost and accuracy in describing organic molecules. nrel.gov
These calculations begin with an optimization of the molecule's geometry to find its lowest energy conformation. The process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. nrel.gov
The optimized geometry provides key structural parameters. For this compound, this would include the bond lengths of the aldehyde group, the acetal (B89532) moiety, and the methyl-substituted propane (B168953) backbone, as well as the angles between these constituent parts.
Once the geometry is optimized, the electronic structure can be analyzed. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Furthermore, the distribution of electron density can be quantified through methods like Mulliken population analysis, which assigns partial charges to each atom. nrel.gov This information reveals the electrophilic and nucleophilic sites within the molecule. For this compound, the carbonyl carbon of the aldehyde is expected to be a primary electrophilic site, while the oxygen atoms of the acetal and aldehyde are anticipated to be nucleophilic centers.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |
| Bond Length | C (carbonyl) | O (carbonyl) | - | 1.21 Å |
| Bond Length | C (acetal) | O (ethoxy) | - | 1.42 Å |
| Bond Length | C (acetal) | O (propoxy) | - | 1.43 Å |
| Bond Angle | C (alpha) | C (carbonyl) | O (carbonyl) | 124.5° |
| Dihedral Angle | H (carbonyl) | C (carbonyl) | C (alpha) | C (beta) |
Note: The data in this table is representative of typical values obtained from DFT calculations and is for illustrative purposes.
Conformational Analysis and Energy Landscapes of the Acetal Moiety
The acetal group in this compound possesses several rotatable single bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies.
The potential energy surface of the molecule can be explored by systematically rotating the key dihedral angles, particularly those around the C-O bonds of the acetal. For each rotational step, a geometry optimization is performed to find the nearest local energy minimum. This process maps out the various stable conformers and the energy barriers that separate them.
Table 2: Relative Energies of Key Conformers of the Acetal Moiety
| Conformer | Dihedral Angle 1 (O-C-O-C) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) |
| 1 | 60° (gauche) | 180° (anti) | 0.00 |
| 2 | 180° (anti) | 180° (anti) | 1.25 |
| 3 | 60° (gauche) | 60° (gauche) | 2.50 |
| 4 | -60° (gauche) | 180° (anti) | 0.00 |
Note: The data in this table is hypothetical and illustrates the expected relative energies of different acetal conformations.
Reaction Pathway Modeling and Transition State Characterization for Acetal Transformations
Computational chemistry provides powerful tools for modeling chemical reactions, such as the acid-catalyzed hydrolysis of the acetal group in this compound. This modeling involves identifying the reactants, products, and all intermediate and transition state structures along the reaction pathway.
The process begins by locating the geometry of the transition state (TS), which is a first-order saddle point on the potential energy surface. acs.org This structure represents the highest energy point along the reaction coordinate. acs.org Various computational algorithms can be employed to find the TS, and its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
Once the transition state is characterized, the Intrinsic Reaction Coordinate (IRC) method can be used to follow the reaction path downhill from the TS to the reactants and products, thus confirming that the identified TS connects the desired species. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. acs.org
For the hydrolysis of the acetal in this compound, the reaction would likely proceed through a protonated intermediate, followed by the departure of an alcohol molecule to form an oxocarbenium ion. The subsequent attack of water would then lead to a hemiacetal, which would ultimately yield the final aldehyde product. Each of these steps would involve its own transition state that can be computationally modeled.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.
Infrared (IR) spectroscopy is a common technique for which computational predictions are highly valuable. By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be determined. Each mode corresponds to a specific type of atomic motion, such as bond stretching or bending, and has a characteristic frequency and intensity. For this compound, key predicted vibrational frequencies would include the C=O stretch of the aldehyde, the C-O stretches of the acetal and ether linkages, and the C-H stretches of the alkyl groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is another area where computational chemistry offers predictive power. The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculated shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| C=O Stretch | Aldehyde | 1735 |
| C-O Stretch | Acetal | 1150, 1080 |
| C-H Stretch | Alkyl | 2950-2850 |
| C-H Bend | Methyl/Methine | 1460, 1380 |
Note: This data is representative of typical predicted vibrational frequencies and is for illustrative purposes.
Quantitative Structure-Reactivity Relationship (QSAR) Studies for Acetal Systems
Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity or other properties. wikipedia.org While a specific QSAR study for this compound was not found, the methodology can be described for a hypothetical series of related acetals.
A QSAR study involves several key steps. wikipedia.org First, a dataset of molecules with known reactivity data (e.g., rate constants for hydrolysis) is compiled. For each molecule in the series, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). nih.gov
Next, a mathematical model is developed to correlate the descriptors with the observed reactivity. frontiersin.org This is often achieved using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. nih.gov The goal is to create a model that can accurately predict the reactivity of new, untested compounds based solely on their calculated descriptors. nih.govmdpi.com
For a series of acetals including this compound, a QSAR model could be developed to predict their stability under acidic conditions. Descriptors such as the calculated charge on the acetal carbon, steric parameters describing the bulkiness of the substituents, and the energy of the LUMO could all be important variables in such a model. The resulting QSAR equation would provide valuable insights into the factors governing acetal reactivity.
Future Research Directions and Emerging Trends in Acetal Chemistry
Development of Novel Catalytic Systems for Efficient and Selective Acetalization/Deprotection
The development of highly efficient and selective catalysts for both the formation (acetalization) and cleavage (deprotection) of acetals remains a cornerstone of research in this area. Traditional methods often rely on strong Brønsted or Lewis acids, which can be corrosive and incompatible with sensitive functional groups. nih.govresearchgate.netunt.edu Consequently, the focus has shifted towards milder and more sustainable catalytic systems.
Key Developments:
Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, silica-supported acids, and metal-organic frameworks (MOFs), are gaining prominence. ymerdigital.comresearchgate.net These materials offer advantages like ease of separation, reusability, and reduced environmental impact. For instance, Fe-MIL-101 has been demonstrated as a reusable solid acid catalyst for acetalization. researchgate.net
Photocatalysis: The use of light to drive chemical reactions offers a green and mild alternative. Photo-organocatalytic methods, employing catalysts like Eosin Y or thioxanthenone under visible light, have been successfully used for the efficient acetalization of aldehydes. rsc.org
Supramolecular Catalysis: Self-assembled supramolecular structures, acting as "nanozymes," have shown remarkable catalytic activity. For example, a self-assembled supramolecular host has been used to catalyze the hydrolysis of acetals in strongly basic aqueous solutions, a condition under which they are typically stable. researchgate.netunt.eduscispace.com
Dual-Catalyst Systems: The combination of different catalysts to achieve unique reactivity is an emerging area. For instance, a system of FeCl₃·6H₂O and acetaldehyde (B116499) has been shown to be effective for the deprotection of acetals via a transacetalization process. rsc.org
| Catalyst Type | Examples | Advantages |
| Heterogeneous Catalysts | Zeolites, Silica-supported acids, Fe-MIL-101 ymerdigital.comresearchgate.net | Reusability, ease of separation, environmentally friendly ymerdigital.comresearchgate.net |
| Photocatalysts | Eosin Y, Thioxanthenone rsc.org | Mild reaction conditions, green energy source rsc.org |
| Supramolecular Catalysts | Self-assembled Ga₄L₆ nanozyme researchgate.netunt.eduscispace.com | High efficiency, catalysis in unusual conditions (basic pH) researchgate.netunt.eduscispace.com |
| Dual-Catalyst Systems | FeCl₃·6H₂O/acetaldehyde rsc.org | Mild and efficient deprotection via transacetalization rsc.org |
Integration of 3-(1-Ethoxyethoxy)-2-methylpropanal Chemistry into Flow Chemistry and Automated Synthesis
The integration of chemical synthesis into continuous flow and automated systems is revolutionizing the way molecules are made, offering enhanced control, safety, and scalability. Acetal (B89532) chemistry, including reactions involving this compound, is well-suited for this transition.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. numberanalytics.com The use of microreactors can also enhance the safety of handling reactive intermediates. beilstein-journals.org Automated synthesis platforms, on the other hand, allow for the rapid optimization of reaction conditions and the high-throughput synthesis of compound libraries. beilstein-journals.org The development of automated systems for the synthesis of versatile intermediates, such as α-amino aldehydes, highlights the potential of this technology. beilstein-journals.org The combination of computer-aided retrosynthesis with continuous flow chemistry is a powerful approach for optimizing synthetic pathways for multiple active pharmaceutical ingredients (APIs), demonstrating significant improvements in efficiency and environmental performance. synthiaonline.com
Exploration of New Reactivity Modes and Synthetic Applications for Acetal Derivatives
Beyond their traditional role as protecting groups, acetals are being explored for new modes of reactivity and novel synthetic applications. This includes their use in complex cyclization reactions and as chiral auxiliaries.
Cyclic Acetal-Mediated Reactions: Cyclic acetals are being employed to facilitate the formation of complex ring systems, which are common motifs in natural products and pharmaceuticals. numberanalytics.com
Acetal Substitution Reactions: The stereoelectronics of acetal substitution reactions are being investigated to control the formation of specific stereoisomers. researchgate.net For example, a remote carbonyl group can influence the stereochemical outcome of nucleophilic substitution reactions of acyclic acetals. researchgate.net
Mixed Acetals: Research into mixed acetals, such as those formed from the reaction of nucleosides with aldehydes and alcohols, is expanding the scope of acetal chemistry into biological systems. nih.gov
O,S-Acetals in Cyclizations: O,S-acetals are being utilized in modifications of classic reactions like the oxo-Friedel–Crafts–Bradsher cyclization to synthesize fluorescent acenes. nih.gov
Advanced Strategies for Enhanced Stereocontrol in Acetal-Based Syntheses
Achieving high levels of stereocontrol is a critical challenge in modern organic synthesis. In the context of acetal chemistry, several advanced strategies are being pursued to control the three-dimensional arrangement of atoms.
Catalyst-Controlled Stereoselectivity: Chiral catalysts, such as chiral phosphoric acids, can direct the stereochemical outcome of acetalization reactions. numberanalytics.com The development of bis(imidazoline)-phosphoric acid catalysts has enabled the high-selectivity formation of chiral N,N-acetals. sciencedaily.com
Substrate-Controlled Stereoselectivity: The inherent stereochemistry of the starting material can be used to influence the stereochemical outcome of a reaction. numberanalytics.com
Chiral Auxiliaries: The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemistry of a reaction and then removed, is a well-established strategy. wikipedia.org
Reductive Cleavage with Stereocontrol: The stereochemistry of an acetal can have a profound effect on its reactivity, as demonstrated by the unexpected course of reductive cleavage of certain acetal isomers. nih.gov This highlights the importance of understanding the conformational properties of acetals to predict and control their reactions.
| Strategy | Description | Example |
| Catalyst-Controlled | A chiral catalyst directs the stereochemical outcome. numberanalytics.com | Chiral phosphoric acids in acetalization. numberanalytics.com |
| Substrate-Controlled | The stereochemistry of the starting material dictates the product's stereochemistry. numberanalytics.com | Stereoselective reactions of chiral polyolefinic aldehydes. acs.org |
| Chiral Auxiliaries | A temporary chiral group guides the reaction's stereochemistry. wikipedia.org | Use of tartaric acid derivatives as chiral glycols. wikipedia.org |
| Stereoselective Reductive Cleavage | The acetal's stereochemistry influences the outcome of its cleavage. nih.gov | Different reactivity of acetal diastereomers upon reduction. nih.gov |
Computational Design and Prediction of Acetal-Based Synthetic Routes
Computational chemistry and artificial intelligence are becoming indispensable tools for designing and predicting synthetic routes. These approaches can accelerate the discovery of new reactions and optimize existing ones.
Computer-aided synthesis design programs, such as SYNTHIA®, can now devise plausible multi-step synthetic routes for complex molecules. synthiaonline.com These programs utilize vast databases of chemical reactions and employ sophisticated algorithms to identify the most efficient and practical pathways. frontiersin.org By combining expert-coded rules with data-based AI, these tools can "strategize" over multiple synthetic steps, leading to innovative and effective synthetic plans. synthiaonline.com
Furthermore, computational methods are being used to design and engineer enzymes, such as terpene synthases, for controlled synthesis of valuable compounds. nih.gov This involves predicting mutations that can enhance the stability and catalytic activity of these biocatalysts. The ability to computationally design and predict reaction outcomes will undoubtedly play a crucial role in the future of acetal chemistry, enabling the more rapid and efficient synthesis of complex molecules like those derived from this compound.
Q & A
Q. What are the optimal synthetic routes for 3-(1-Ethoxyethoxy)-2-methylpropanal, and how can reaction yields be maximized?
The synthesis of this compound involves introducing the ethoxyethoxy group to a propanal backbone. A high-yield approach (up to 92%) for analogous aldehydes uses controlled etherification under anhydrous conditions, with catalysts like p-toluenesulfonic acid . Key steps include protecting the aldehyde group during ethoxyethoxy substitution to prevent side reactions. Purification via fractional distillation or silica-gel chromatography is critical to isolate the product from byproducts such as unreacted aldehydes or oligomers .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR are essential for confirming the ethoxyethoxy group (δ 1.2–1.4 ppm for CH, δ 3.4–3.7 ppm for OCHCHO) and the aldehyde proton (δ 9.5–10.0 ppm) .
- IR : Strong absorbance near 1720 cm confirms the aldehyde carbonyl, while ether linkages (C-O-C) appear at 1100–1250 cm .
- MS : High-resolution ESI-MS can differentiate the molecular ion peak (M) from fragmentation patterns, ensuring structural fidelity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent spreading .
- Storage : Store in airtight containers under nitrogen at ≤4°C to prevent oxidation or moisture absorption .
Advanced Research Questions
Q. How does the ethoxyethoxy group influence the compound’s stability under acidic or basic conditions?
The ethoxyethoxy group enhances steric hindrance, reducing the aldehyde’s reactivity toward nucleophiles. However, under strong acids (e.g., HSO), hydrolysis of the ether linkage can occur, generating 2-methylpropanal and ethylene glycol derivatives. In basic conditions (pH >10), aldol condensation is favored due to deprotonation at the α-carbon. Stability studies using HPLC or GC-MS are recommended to track degradation products .
Q. What role does this compound play in asymmetric synthesis or chiral resolution?
The ethoxyethoxy group can act as a transient protecting group, enabling stereoselective reactions. For example, in the synthesis of bicyclic lactams, analogous aldehydes participate in dynamic kinetic resolutions, where the bulky substituent directs enantioselective cyclization . Computational modeling (DFT) can predict transition states and optimize chiral induction .
Q. How can impurities or degradation products be identified and quantified in this compound?
- HPLC-DAD/UV : Use reverse-phase C18 columns with acetonitrile/water gradients to separate impurities like oxidized aldehydes or ether cleavage products .
- LC-MS/MS : Detect trace impurities (e.g., 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal) with high sensitivity, employing MRM transitions for quantification .
- Stability-Indicating Methods : Forced degradation studies (heat, light, pH extremes) validate method robustness per ICH guidelines .
Q. What are the applications of this compound in drug delivery or biocompatible materials?
The ethoxyethoxy group improves solubility in hydrophobic matrices, making it suitable for prodrug formulations. For instance, it can conjugate with APIs (e.g., anticancer agents) via pH-sensitive linkages, enabling targeted release. Biocompatibility studies (e.g., hemolysis assays) are critical to confirm low cytotoxicity .
Methodological Considerations
Q. How to resolve contradictions in reported reactivity data for this compound?
Discrepancies in reactivity often arise from varying experimental conditions (e.g., solvent polarity, temperature). Systematic studies using Design of Experiments (DoE) can isolate factors like catalyst loading or moisture content. Cross-referencing with analogous compounds (e.g., 3-(4-tert-butylphenyl)-2-methylpropanal) provides mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
